Amino-PEG8-t-Boc-Hydrazide
Overview
Description
Amino-PEG8-t-Boc-Hydrazide is a compound that features an amino group and a Boc-protected hydrazide. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility in aqueous media. This compound is primarily used as a crosslinker in various chemical and biological applications .
Scientific Research Applications
Amino-PEG8-t-Boc-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials with specific functional properties.
Mechanism of Action
Target of Action
Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which it can react with .
Mode of Action
The amine group in this compound is reactive and can form bonds with its targets . The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the Boc group can be deprotected under mild acidic conditions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that its action, efficacy, and stability could also be influenced by the hydration level of its environment.
Future Directions
Biochemical Analysis
Biochemical Properties
The amine group of Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with various biomolecules. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups . This allows it to form covalent bonds with these molecules, potentially influencing their function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG8-t-Boc-Hydrazide is synthesized through a series of chemical reactions involving the attachment of an amino group and a Boc-protected hydrazide to a PEG chain. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG8-t-Boc-Hydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes)
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to form a reactive hydrazide.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, carbonyl compounds (ketones and aldehydes), mild acids for deprotection
Conditions: Reactions are typically carried out in aqueous media due to the hydrophilic nature of the PEG spacer.
Major Products Formed
The major products formed from these reactions include various hydrazide derivatives, which can be further utilized in crosslinking and conjugation applications .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-t-Boc-Hydrazide: Similar structure but with a shorter PEG spacer.
Amino-PEG12-t-Boc-Hydrazide: Similar structure but with a longer PEG spacer
Uniqueness
Amino-PEG8-t-Boc-Hydrazide is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring both high solubility and efficient crosslinking .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIUVNZWFPOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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